![molecular formula C8H7NO5 B3053602 2-Hydroxy-3-methyl-5-nitrobenzoic acid CAS No. 54674-88-3](/img/structure/B3053602.png)
2-Hydroxy-3-methyl-5-nitrobenzoic acid
Overview
Description
2-Hydroxy-3-methyl-5-nitrobenzoic acid, also known as 3-Nitrosalicylic acid, has the empirical formula C7H5NO5 and a molecular weight of 183.12 .
Synthesis Analysis
The synthesis of 5-methyl-2-nitrobenzoic acid, which is structurally similar to the compound , has been reported . The process involves the nitration of methyl 3-methylbenzoate using a mixture of nitric acid and acetic anhydride . Another synthesis method involves the nitration of 3-methylbenzoic acid in sulfuric acid . A different synthesis method for a similar compound, 2-methyl-3-nitrobenzoic acid, involves the reaction of 3-nitro-o-xylene with manganese acetate, cobalt acetate, n-hexanoic acid, and hydrogen peroxide .Chemical Reactions Analysis
The nitration of methyl 3-methylbenzoate is a key step in the synthesis of 5-methyl-2-nitrobenzoic acid . The reaction conditions involve fuming nitric acid and a reaction time of 0.5 hours .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-Hydroxy-3-methyl-5-nitrobenzoic acid, focusing on six unique fields:
Pharmaceutical Applications
2-Hydroxy-3-methyl-5-nitrobenzoic acid has shown potential in pharmaceutical research, particularly as an inhibitor of protein tyrosine phosphatases. These enzymes are crucial in cell signaling and regulation, and their inhibition can be beneficial in treating diseases such as cancer and diabetes . The compound’s ability to modulate these enzymes makes it a valuable candidate for drug development.
Antimicrobial Agents
Research has indicated that 2-Hydroxy-3-methyl-5-nitrobenzoic acid possesses antimicrobial properties. Its nitro group is particularly effective against a range of bacterial strains, making it a potential candidate for developing new antibiotics . This is especially important in the context of rising antibiotic resistance.
Chemical Synthesis
In organic chemistry, 2-Hydroxy-3-methyl-5-nitrobenzoic acid is used as an intermediate in the synthesis of various complex molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block for synthesizing pharmaceuticals, dyes, and other industrial chemicals .
Analytical Chemistry
The compound is also utilized in analytical chemistry for the detection and quantification of certain metal ions. Its ability to form stable complexes with metals like iron and copper makes it useful in spectrophotometric and chromatographic methods . This application is critical for environmental monitoring and quality control in various industries.
Material Science
In material science, 2-Hydroxy-3-methyl-5-nitrobenzoic acid is explored for its potential in developing new materials with specific properties. For instance, its incorporation into polymer matrices can enhance the thermal stability and mechanical strength of the resulting materials . This has implications for the development of advanced composites and coatings.
Biochemical Research
The compound is used in biochemical research to study enzyme mechanisms and protein interactions. Its ability to inhibit specific enzymes allows researchers to dissect complex biochemical pathways and understand the role of different proteins in cellular processes . This knowledge is fundamental for developing targeted therapies and understanding disease mechanisms.
Mechanism of Action
Target of Action
The primary target of 2-Hydroxy-3-methyl-5-nitrobenzoic acid is the protein tyrosine phosphatase . This enzyme plays a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
2-Hydroxy-3-methyl-5-nitrobenzoic acid interacts with its target by inhibiting the activity of the protein tyrosine phosphatase
Pharmacokinetics
The nitro group in the compound, similar to other nitro compounds, is known to have a polar character, which could influence its bioavailability .
Result of Action
The inhibition of protein tyrosine phosphatase by 2-Hydroxy-3-methyl-5-nitrobenzoic acid could potentially alter cellular processes such as cell growth and differentiation . .
Safety and Hazards
properties
IUPAC Name |
2-hydroxy-3-methyl-5-nitrobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-4-2-5(9(13)14)3-6(7(4)10)8(11)12/h2-3,10H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZXWLAEKYYPHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80502976 | |
Record name | 2-Hydroxy-3-methyl-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80502976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
54674-88-3 | |
Record name | 2-Hydroxy-3-methyl-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80502976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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